Home > Products > Screening Compounds P120395 > 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate - 788136-89-0

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Catalog Number: EVT-357238
CAS Number: 788136-89-0
Molecular Formula: C17H13ClFN3O3
Molecular Weight: 361.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a key intermediate in the synthesis of various quinazoline derivatives, particularly those exhibiting anti-tumor activities. [, , ] Quinazolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. This particular acetate derivative serves as a versatile building block, allowing for the introduction of diverse substituents at the 6-position of the quinazoline ring through subsequent chemical transformations. [, ] This ability makes it a valuable compound in medicinal chemistry research focusing on developing novel anti-cancer agents.

Overview

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its potential applications in targeting specific proteins involved in cancer pathways, especially the epidermal growth factor receptor (EGFR).

Source

The compound is synthesized through various chemical reactions involving starting materials such as 7-methoxyquinazolin-6-yl acetate and 3-chloro-4-fluoroaniline. The synthesis methods often aim to enhance selectivity and yield while minimizing by-products .

Classification

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is classified as an organic compound and a pharmaceutical intermediate. Its structural characteristics categorize it within the broader family of quinazolines, which are recognized for their role in drug development, particularly as kinase inhibitors .

Synthesis Analysis

Methods

The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves several key steps:

  1. Formation of Quinazoline Core: The initial step usually involves the condensation of 7-methoxyquinazolin-6-one with appropriate amine derivatives.
  2. Substitution Reactions: Following this, nucleophilic substitution reactions are employed to introduce the chloro and fluoro substituents onto the phenyl ring.
  3. Acetylation: The final step typically involves acetylation of the amine group to yield the acetate derivative.

Technical details regarding reaction conditions, reagents, and purification techniques are crucial for optimizing yields and ensuring the purity of the final product .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 361.75 g/mol
  • InChI Key: ANGPUOTYQQFHKN-UHFFFAOYSA-N
  • Stereochemistry: Achiral with no defined stereocenters .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for quinazoline derivatives, including:

  1. Nucleophilic Substitution: This is critical for introducing halogen substituents.
  2. Acetylation: The introduction of acetyl groups enhances solubility and biological activity.
  3. Hydrolysis: Under certain conditions, the acetate group can be hydrolyzed back to the corresponding amine.

Technical details on these reactions often involve specific conditions such as temperature, solvent choice, and catalysts used to promote desired pathways while minimizing side reactions .

Mechanism of Action

Process

The mechanism of action for 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate primarily revolves around its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a selective inhibitor that binds to the ATP-binding site of EGFR, leading to:

  1. Inhibition of Phosphorylation: By blocking ATP binding, it prevents downstream signaling pathways that promote cell proliferation.
  2. Induction of Apoptosis: In cancer cells expressing mutant forms of EGFR, this inhibition can lead to programmed cell death.

Data from biological assays indicate that this compound effectively reduces EGFR levels in cancer cell lines, making it a candidate for further development in targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but is generally consistent within synthesized batches.

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization purposes .

Applications

Scientific Uses

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has several promising applications in scientific research:

  1. Cancer Research: As a potential therapeutic agent targeting EGFR mutations prevalent in various cancers.
  2. Drug Development: Used as a scaffold for designing new inhibitors with improved efficacy and selectivity against EGFR.
  3. Biochemical Studies: Employed in studies aimed at understanding EGFR signaling pathways and their implications in oncogenesis.

The ongoing research into this compound highlights its significance in developing novel cancer therapies and understanding complex biochemical interactions within cellular environments .

Introduction to 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl Acetate

Historical Context and Discovery in Medicinal Chemistry

The compound 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS No. 788136-89-0) emerged as a critical synthetic intermediate during the development of gefitinib, a first-generation EGFR tyrosine kinase inhibitor approved in 2003 for non-small cell lung cancer (NSCLC) [1] [6]. Its identification coincided with efforts to optimize the anilinoquinazoline scaffold for enhanced EGFR inhibition. Historically, this compound represents a structural precursor where the C6 acetate group served as a protected form of the C6 hydroxyl group present in gefitinib’s active structure [6] [8]. The deliberate introduction of the 3-chloro-4-fluoroaniline moiety was a strategic modification to improve binding affinity to mutant EGFR kinases while maintaining selectivity [4].

Pharmaceutical manufacturers like Chemicea Pharmaceuticals standardized this compound as "Gefitinib Impurity VIII" or "Gefitinib Intermediate VI" to support quality control during gefitinib production [1] [6]. Its synthesis and characterization enabled rigorous analytical monitoring, ensuring the purity of the final drug substance amid large-scale manufacturing. The compound’s discovery timeline parallels key innovations in targeted cancer therapy, particularly the shift toward covalent EGFR inhibitors that address acquired resistance mutations like T790M [4].

Table 1: Key Identifiers of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl Acetate

PropertyValue
CAS No.788136-89-0
Molecular FormulaC₁₇H₁₃ClFN₃O₃
Molecular Weight361.76 g/mol
IUPAC NameAcetic acid [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] ester
SynonymsGefitinib Impurity VIII; Gefitinib Intermediate VI
Storage Conditions2–8°C, inert atmosphere, dark place

Structural Classification as a Quinazoline Derivative

This compound belongs to the anilinoquinazoline class, characterized by a planar quinazoline core that facilitates ATP-competitive inhibition in the EGFR kinase domain [4] [5]. Its structure comprises three key regions:

  • Quinazoline Core: A bicyclic system with nitrogen atoms at positions 1 and 3, providing a hydrogen-bond acceptor framework essential for kinase binding [4].
  • C6 Acetoxy Group: An acetylated ester at position 6, which enhances cell permeability during synthesis. This group is hydrolyzed in vivo to yield the active C6 hydroxy derivative [6] [8].
  • 3-Chloro-4-fluoroaniline Substituent: Positioned at C4, this moiety confers selectivity toward mutant EGFR isoforms. The chlorine atom’s steric bulk and fluorine’s electron-withdrawing properties optimize hydrophobic pocket interactions in the kinase domain [4] [5].

Notably, the C7 methoxy group contributes to metabolic stability by reducing oxidative degradation, while the C6 acetate acts as a synthetic handle for further derivatization [1] [6]. X-ray crystallography of analogous gefitinib complexes (PDB ID: 4I22) confirms that the morpholine ring (replaced here by the acetate) projects toward solvent-exposed regions, explaining the tolerance for modifications at this site [4].

Table 2: Functional Group Contributions to Molecular Properties

Structural FeatureRole in Bioactivity & Physicochemistry
Quinazoline coreForms hydrogen bonds with EGFR kinase hinge region
3-Chloro-4-fluoroanilineEnhances mutant EGFR binding via hydrophobic interactions
C7 Methoxy groupImproves metabolic stability and membrane permeability
C6 Acetate esterServes as a synthetic precursor/protecting group; hydrolyzed in vivo
Chlorine atom (aniline ring)Blocks undesirable metabolic oxidation sites

Role in Targeted Cancer Therapy Development

As a strategic intermediate in gefitinib synthesis, this compound enabled scalable production of one of the first EGFR-targeted therapies for NSCLC [1] [6]. Gefitinib’s clinical success demonstrated that quinazoline derivatives could selectively inhibit oncogenic EGFR mutants (e.g., exon 19 deletions and L858R), validating targeted kinase inhibition as a therapeutic paradigm [4]. Furthermore, the compound’s structural blueprint directly inspired "third-generation" EGFR inhibitors designed to overcome resistance mutations like T790M. Researchers utilized its anilinoquinazoline scaffold to develop covalent inhibitors such as osimertinib, which forms irreversible bonds with Cys797 in the ATP-binding pocket [4].

Recent innovations leveraging this scaffold include proteolysis-targeting chimeras (PROTACs) like MS39 and MS154—heterobifunctional degraders that link gefitinib analogs to E3 ligase recruiters (VHL or CRBN). These molecules selectively degrade mutant EGFR by ubiquitination, circumventing resistance to catalytic inhibitors [4]. Additionally, semicarbazone-bearing quinazoline derivatives (e.g., compound 2 from [5]) exhibit sub-nanomolar IC₅₀ values against EGFRT790M/L858R by modifying the C4 aniline and C6 positions. Such advancements underscore the enduring utility of this chemical template in addressing evolving clinical challenges in NSCLC.

Properties

CAS Number

788136-89-0

Product Name

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)

InChI Key

ANGPUOTYQQFHKN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC

Synonyms

4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinol 6-acetate; 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate; 6-Quinazolinol,4-[(3-chloro-4-fluorophenyl)amino]-7-methoxy-, 6-acetate; Gefitinib intermediate VI

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.